molecular formula C7H14Cl2F2N2 B2687277 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2413898-95-8

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride

Cat. No. B2687277
CAS RN: 2413898-95-8
M. Wt: 235.1
InChI Key: QWTNBYACFCVKGU-UHFFFAOYSA-N
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Description

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride, commonly known as DFNS, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. DFNS is a spirocyclic compound that contains a diazaspiro ring system and two fluorine atoms, making it a unique and interesting molecule to study.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound and its related structures have been involved in studies aimed at synthesizing fluorinated compounds, which are of great interest due to their potential applications in pharmaceuticals and agrochemicals. For instance, Kovtonyuk et al. (2005) described the formation of fluorinated 1-oxaspiro compounds from polyfluorinated cyclohexa-dienones, showcasing the utility of such structures in synthesizing fluorinated derivatives with potential application in material science and medicinal chemistry (Kovtonyuk et al., 2005).

Photochemical Studies

In the domain of photochemistry, the stability and reactivity of diazaspiro nonane structures under irradiation have been explored. Schönberg et al. (1980) investigated the photochemical epoxidation of a carbonyl group by methanol, employing 1,4-diazaspiro[4.4]nonane as a stable compound under specific irradiation conditions. This research contributes to understanding the photochemical behaviors of similar structures in organic synthesis (Schönberg et al., 1980).

Synthesis Efficiency and Yield Improvement

Efforts to improve the synthesis efficiency and yield of diazaspiro nonanes have also been documented. Ji Zhiqin (2004) reported an improved synthesis method for 2,7-Diazaspiro[4.4] Nonane, emphasizing the methodological advancements in achieving higher efficiency and better yield. This highlights the ongoing research aimed at optimizing the synthesis processes for complex organic compounds (Ji Zhiqin, 2004).

Application in Fluorination Reactions

The use of related fluorinating agents in electrophilic fluorination reactions has been a significant area of research. For example, the synthesis and application of 2-diazo-3,3,3-trifluoropropionyl chloride for photoaffinity labeling demonstrate the broader utility of fluorinated diazo compounds in biochemical and synthetic applications (Chowdhry et al., 1976).

properties

IUPAC Name

3,3-difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2.2ClH/c8-7(9)5-11-6(7)2-1-3-10-4-6;;/h10-11H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAIBYXSFYJWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(CN2)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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